
Descarboxymethyl Cyanomethyl Treprostinil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Descarboxymethyl Cyanomethyl Treprostinil is a derivative of Treprostinil, a prostacyclin analog used primarily in the treatment of pulmonary arterial hypertension (PAH). This compound is known for its vasodilatory properties, which help reduce pulmonary artery pressure and improve oxygen transport in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Descarboxymethyl Cyanomethyl Treprostinil involves several key steps, including Claisen rearrangement and catalytic Pauson–Khand reactions. These reactions are typically carried out in a continuous flow reactor to improve yields and selectivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors allows for the efficient production of the compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Descarboxymethyl Cyanomethyl Treprostinil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include cobalt carbonyl for the Pauson–Khand reaction and various oxidizing and reducing agents for other transformations . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from these reactions include intermediates that are further processed to yield this compound. These intermediates are crucial for the compound’s final pharmacological properties .
Aplicaciones Científicas De Investigación
Descarboxymethyl Cyanomethyl Treprostinil has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reactant in the stereoselective preparation of intermediates and Treprostinil. In medicine, it is primarily used to treat pulmonary arterial hypertension by reducing pulmonary artery pressure and improving oxygen transport .
Mecanismo De Acción
The primary mechanism of action of Descarboxymethyl Cyanomethyl Treprostinil involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This vasodilation improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . The compound targets the prostacyclin pathway, leading to the inhibition of platelet aggregation and vasoconstriction .
Comparación Con Compuestos Similares
Descarboxymethyl Cyanomethyl Treprostinil is unique compared to other similar compounds due to its stability and efficacy in treating pulmonary arterial hypertension. Similar compounds include Treprostinil, Epoprostenol, and Iloprost, all of which are prostacyclin analogs used for similar therapeutic purposes. this compound stands out due to its enhanced stability and longer half-life, making it a more effective treatment option .
Propiedades
Fórmula molecular |
C23H33NO3 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetonitrile |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-7-18(25)9-10-19-20-13-16-6-5-8-23(27-12-11-24)21(16)14-17(20)15-22(19)26/h5-6,8,17-20,22,25-26H,2-4,7,9-10,12-15H2,1H3/t17-,18-,19+,20-,22+/m0/s1 |
Clave InChI |
NSNDHTCKHWJUTL-SXFAUFNYSA-N |
SMILES isomérico |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC#N)O)O |
SMILES canónico |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


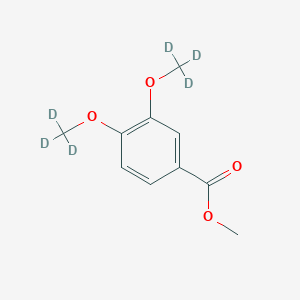
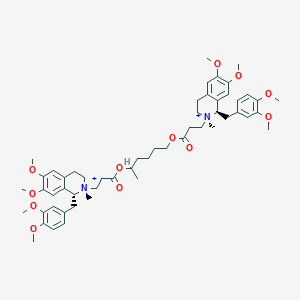
![rac-(2R,5S)-1-[(tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13449569.png)

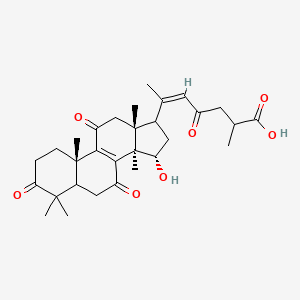

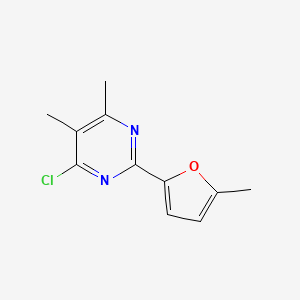
![[3-(1-aminoethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13449614.png)
![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)
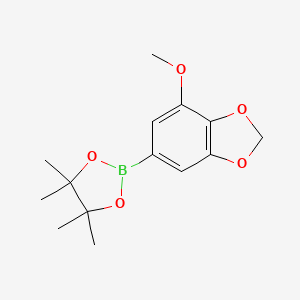


![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
![(1R,5R)-9-(3-Fluorophenylsulfonamido)-N-(4-methoxyphenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B13449668.png)
